
(22S)-Budesonide
Overview
Description
Budesonide is a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressive properties. It exists as a mixture of two epimers, 22R and 22S, due to the asymmetric acetyl groups in its structure . While both epimers exhibit biological activity, the 22R epimer demonstrates greater receptor affinity and potency compared to the 22S epimer . However, both share similar pharmacokinetic profiles, including low systemic bioavailability (~10–15%) due to extensive first-pass metabolism in the liver, and comparable terminal half-lives (~2–4 hours) . This combination of high topical potency and minimized systemic effects makes budesonide a preferred choice for localized treatments in asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (22S)-Budesonide involves multiple steps, starting from a suitable steroid precursor. The key steps include the introduction of the butyraldehyde side chain and the formation of the acetal group. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification and crystallization for final product isolation. The use of automated reactors and stringent quality control measures ensures consistency and compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: (22S)-Budesonide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but often involve nucleophilic reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(22S)-Budesonide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively researched for its therapeutic potential in treating inflammatory diseases.
Industry: Employed in the development of new drug formulations and delivery systems.
Mechanism of Action
The mechanism of action of (22S)-Budesonide involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects. Key molecular targets include cytokines, chemokines, and adhesion molecules involved in the inflammatory response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetic and Pharmacodynamic Properties
Fluticasone Propionate (FP)
- Potency and Selectivity : Budesonide (as a mixture of 22R and 22S) has a lower receptor-binding affinity compared to FP, a highly selective glucocorticoid. However, budesonide’s unique esterification in tissues prolongs its local activity .
- Systemic Exposure : Budesonide’s first-pass metabolism reduces systemic effects, whereas FP’s higher lipophilicity increases lung retention but also systemic absorption when administered via inhalation .
Dexamethasone
- Bioavailability : Dexamethasone has near-complete oral bioavailability (80–90%), contrasting with budesonide’s low systemic exposure. This makes budesonide safer for long-term use in conditions like asthma, with fewer adrenal suppression risks .
Clinical Efficacy in Respiratory Diseases
Budesonide vs. Fluticasone Propionate in Asthma
- Pediatric Growth Effects : A randomized trial in children with moderate-to-severe asthma found that budesonide (800 µg/day) reduced growth velocity more than FP (200 µg/day) (mean difference: -1.54 cm/year), though both showed similar cortisol suppression .
- Exacerbation Rates: Budesonide-formoterol as reliever therapy reduced severe exacerbations by 64% compared to terbutaline (rate ratio: 0.36) and was noninferior to higher fixed-dose budesonide maintenance .
Triple Therapy in COPD
- Budesonide/glycopyrronium/formoterol significantly improved lung function (FEV₁ AUC₀–₁₂) by 95 mL over budesonide/formoterol and 65 mL over open-label budesonide/formoterol, highlighting synergistic benefits of combining corticosteroids with long-acting bronchodilators .
Formulation Stability and Compatibility
Surfactant Compatibility
- Curosurf/Budesonide: Stable for 48 hours at a 160:1 ratio, maintaining normal biophysical activity .
- Contrast with Other Steroids : Budesonide’s sterol-like structure allows it to integrate into surfactant films without disrupting surface tension, unlike hydrocortisone, which can impair surfactant function .
Growth Suppression
- Budesonide’s impact on growth in children is dose-dependent. Long-term use (≥800 µg/day) correlates with reduced growth velocity, though less severe than systemic corticosteroids like prednisone .
Local vs. Systemic Effects
- In ulcerative colitis, budesonide foam (1 mg/50 mL) showed efficacy comparable to mesalazine enemas (4 g/60 mL) but with lower systemic corticosteroid effects (e.g., adrenal suppression) due to its high first-pass metabolism .
Comparative Data Table
Biological Activity
(22S)-Budesonide is a synthetic corticosteroid that exhibits significant biological activity primarily through its action as a glucocorticoid receptor agonist. This article explores its pharmacological properties, mechanisms of action, clinical efficacy, and case studies demonstrating its therapeutic applications.
Overview of Budesonide
Budesonide is a non-halogenated corticosteroid derived from prednisolone, characterized by its unique chemical structure that includes asymmetric 16α and 17α-acetyl groups. The compound exists as a mixture of two epimers, (22R)- and this compound, with the (22R) form being more potent than the (22S) form. Both forms are biologically active, but their pharmacokinetic profiles differ significantly. The (22S) variant has a lower clearance rate and slightly reduced potency compared to the (22R) form, which influences its therapeutic use .
The biological activity of this compound is mediated through several mechanisms:
- Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors in target tissues, modulating gene expression and leading to anti-inflammatory effects .
- Inhibition of Inflammatory Mediators : Budesonide reduces the migration of leukocytes and fibroblasts to sites of inflammation, decreases capillary permeability, and stabilizes lysosomal membranes .
- Metabolism : The drug undergoes extensive first-pass metabolism in the liver via cytochrome P450 enzymes (CYP3A4 and CYP3A5), resulting in rapid clearance and low systemic bioavailability (10-15%)—a feature that minimizes potential systemic side effects .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Half-Life : Approximately 2.7 hours for both epimers .
- Protein Binding : About 85-90% bound to plasma proteins, primarily corticosteroid-binding globulin and albumin .
- Metabolites : Major metabolites include 6β-hydroxybudesonide and 16α-hydroxyprednisolone, which exhibit negligible glucocorticoid activity (<1% of parent compound) .
Ulcerative Colitis
Budesonide is widely used in treating ulcerative colitis due to its localized anti-inflammatory effects. A study involving 509 patients demonstrated that budesonide-MMX formulations achieved clinical remission in 17.9% of patients compared to only 7.4% in the placebo group, highlighting its efficacy in managing this condition .
COVID-19 Management
Recent research has investigated the role of inhaled budesonide in COVID-19 treatment. In a randomized control trial involving 49 patients, those receiving budesonide showed improved oxygenation levels and shorter hospitalization durations compared to controls. The PaO2/FiO2 ratio improved significantly in the budesonide group, indicating enhanced respiratory function during treatment .
Case Studies
Case studies provide real-world insights into the efficacy and safety of this compound:
-
Immune-related Enteritis : A case study involving 19 patients treated with open-capsule budesonide for immune-related enteritis showed a high clinical response rate (90%) with significant endoscopic improvements noted during evaluations .
Finding Percentage (%) Isolated duodenitis 35 Concomitant gastritis 65 Severe enteritis Varied - Asthma Management : Another case study focused on asthma patients indicated that budesonide effectively reduced exacerbations and improved lung function metrics over a six-month period, reinforcing its role as a cornerstone therapy in asthma management.
Q & A
Basic Research Questions
Q. What stereochemical considerations are critical in synthesizing and isolating (22S)-Budesonide, and how can analytical methods validate its purity?
- Answer : this compound exists as an epimer of 22R-Budesonide, requiring chiral separation techniques (e.g., chiral HPLC or capillary electrophoresis) during synthesis. Analytical validation should include nuclear magnetic resonance (NMR) for stereochemical confirmation and high-resolution mass spectrometry (HRMS) for purity assessment. Differential scanning calorimetry (DSC) can further characterize crystalline stability. Ensure batch-to-batch consistency by cross-referencing with pharmacopeial standards .
Q. How should pharmacokinetic studies be designed to assess the bioavailability of this compound in preclinical models?
- Answer : Use animal models (e.g., rodents or non-human primates) with controlled dosing regimens (oral vs. intravenous). Employ LC-MS/MS for plasma concentration analysis, focusing on parameters like Cmax, Tmax, and AUC. Include control groups to account for metabolic interconversion between 22S and 22R epimers. Validate assay sensitivity using spiked matrices and adhere to FDA bioanalytical guidelines .
Q. What in vitro models are optimal for studying the anti-inflammatory mechanisms of this compound?
- Answer : Primary human airway epithelial cells or THP-1 macrophages exposed to lipopolysaccharide (LPS) or TNF-α can model inflammation. Measure cytokine release (IL-6, IL-8) via ELISA and NF-κB activation via luciferase reporter assays. Include glucocorticoid receptor (GR) antagonists (e.g., mifepristone) to confirm receptor-mediated effects. Replicate experiments across ≥3 biological replicates to ensure robustness .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between this compound and its 22R epimer across different disease models?
- Answer : Conduct comparative dose-response studies in parallel in vitro (e.g., GR binding affinity assays) and in vivo models (e.g., ovalbumin-induced asthma in mice). Use meta-analysis to pool data from heterogeneous studies, applying random-effects models to account for variability. Investigate tissue-specific metabolism (e.g., liver microsomes) to identify epimer-specific clearance differences .
Q. What experimental strategies address the instability of this compound in long-term storage or biological matrices?
- Answer : Perform forced degradation studies under varied conditions (heat, light, pH) and analyze degradation products via HPLC-MS. Use stabilizers like cyclodextrins in formulation buffers. For biological samples, add enzyme inhibitors (e.g., esterase inhibitors) during collection and store at -80°C with desiccants. Validate stability over time using accelerated stability protocols .
Q. How can synergistic effects between this compound and other anti-inflammatory agents be systematically evaluated?
- Answer : Use combination index (CI) analysis via Chou-Talalay method in cell-based assays. Test fixed-ratio combinations (e.g., 1:1 to 1:4) and quantify synergy using CompuSyn software. Validate in vivo using murine collagen-induced arthritis models, assessing joint inflammation histologically. Ensure pharmacokinetic compatibility (e.g., overlapping half-lives) for co-administration .
Q. What methodologies detect and quantify interconversion between (22S)- and (22R)-Budesonide in biological systems?
- Answer : Isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) of the 22-position followed by LC-MS tracking. Use chiral stationary phases to separate epimers in plasma/tissue homogenates. Calculate interconversion rates via kinetic modeling (e.g., one-compartment model with first-order kinetics). Compare results across species to assess translational relevance .
Q. Methodological and Ethical Considerations
Q. How should researchers design blinded, randomized controlled trials (RCTs) for this compound while minimizing bias?
- Answer : Implement block randomization with stratification by disease severity. Use double-blinding with matched placebos and centralized drug distribution. Predefine primary endpoints (e.g., FEV1 improvement) and statistical analysis plans (SAPs) in protocols. Conduct interim analyses by independent data monitoring committees (IDMCs) .
Q. What ethical guidelines apply to human studies involving this compound, particularly in vulnerable populations?
- Answer : Adhere to Declaration of Helsinki principles, ensuring informed consent with plain-language summaries. For pediatric or immunocompromised cohorts, include additional safeguards (e.g., independent advocates). Submit protocols to institutional review boards (IRBs) for approval, addressing risks of adrenal suppression with long-term use .
Q. How can systematic reviews integrate heterogeneous data on this compound’s efficacy and safety?
- Answer : Follow PRISMA guidelines for literature screening and data extraction. Use GRADE criteria to assess evidence quality, prioritizing RCTs and mechanistic studies. Perform subgroup analyses by disease subtype (e.g., asthma vs. IgA nephropathy) and publication bias tests (e.g., funnel plots). Highlight gaps for future research, such as epigenomic effects .
Q. Data Presentation and Reproducibility
Q. What standards ensure reproducibility in this compound experiments?
- Answer : Publish raw data (e.g., NMR spectra, dose-response curves) in supplemental materials with metadata (instrument settings, software versions). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include step-by-step protocols on platforms like Protocols.io , and validate key findings via external labs .
Q. How should contradictory findings between in vitro and in vivo studies of this compound be reconciled in publications?
- Answer : Discuss limitations (e.g., cell line relevance, pharmacokinetic differences) in the "Discussion" section. Use translational models (e.g., humanized mice or 3D organoids) to bridge gaps. Apply Bradford Hill criteria to assess causality in observational data. Transparently report negative results to avoid publication bias .
Properties
IUPAC Name |
(1S,2S,4R,6S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21-,22+,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVIALXJUBGFJZ-AMTWPJRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860628 | |
Record name | (22S)-Budesonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water, Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane | |
Record name | Budesonide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
To investigate the roles of signal transduction and activator of transcription 6 (STAT6) and orosomucoid 1-like 3 (ORMDL3) in airway remodeling among asthmatic mice and to observe the effects of budesonide (BUD) on their expression, thirty mice were randomly divided into control, asthma, and BUD intervention group. The mice were sensitized and challenged with ovalbumin (OVA) to establish a mouse model of asthma. The BUD intervention group received aerosol inhalation of BUD dissolved in normal saline 30 minutes before each OVA challenge, while normal saline was used instead of OVA solution in the control group. The pathological changes in the airway were observed by hematoxylin-eosin staining and Masson staining. The interleukin-13 (IL-13) level in lung homogenate was measured by enzyme-linked immunosorbent assay. The mRNA expression of STAT6 and ORMDL3 was measured by RT-PCR. The asthma group showed more pathological changes in the airway than the control and BUD intervention groups, and the BUD intervention group had reduced pathological changes in the airway compared with the asthma group. The asthma and BUD intervention groups had significantly higher IL-13 levels and mRNA expression of STAT6 and ORMDL3 than the control group (P<0.05), and these indices were significantly higher in the asthma group than in the BUD intervention group (P<0.05). The Pearson correlation analysis showed that STAT6 mRNA expression was positively correlated with ORMDL3 mRNA expression (r=0.676, P=0.032). STAT6 and ORMDL3 may be involved in the airway remodeling of mice, and BUD can reduce airway remodeling in asthmatic mice, possibly by down-regulating mRNA expression of STAT6 and ORMDL3., Mucus hypersecretion from airway epithelium is a characteristic feature of severe asthma. Glucocorticoids (GCs) may suppress mucus production and diminish the harmful airway obstruction. We investigated the ability of GCs to suppress mRNA expression and protein synthesis of a gene encoding mucin, MUC5AC, induced by transforming growth factor (TGF)-alpha in human mucoepidermoid carcinoma (NCI-H292) cells and the molecular mechanisms underlying the suppression. We determined if GCs such as dexamethasone (DEX), budesonide (BUD), and fluticasone (FP) could suppress MUC5AC production induced by a combination of TGF-alpha and double-strand RNA, polyinosinic-polycytidylic acid (polyI:C). MUC5AC mRNA expression and MUC5AC protein production were evaluated. The signaling pathways activated by TGF-alpha and their inhibition by GCs were tested using a phosphoprotein assay and MUC5AC promoter assay. DEX significantly suppressed the expression of MUC5AC mRNA and MUC5AC protein induced by TGF-alpha. The activation of the MUC5AC promoter by TGF-alpha was significantly inhibited by DEX. DEX did not affect activation of downstream pathways of the EGF receptor or mRNA stability of MUC5AC transcripts. DEX, BUD, and FP suppressed MUC5AC protein expression induced by a combination of TGF-alpha and polyI:C in a dose-dependent manner. GCs inhibited MUC5AC production induced by TGF-alpha alone or a combination of TGF-alpha and polyI:C; the repression may be mediated at the transcriptional but not post-transcriptional level. | |
Record name | Budesonide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
51372-28-2, 51333-22-3 | |
Record name | (22S)-Budesonide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51372-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (22S)-Budesonide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051372282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (22S)-Budesonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-16α,17-(butylidenedioxy)-11β,21-dihydroxypregna-1,4-diene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Budesonide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUDESONIDE (11.BETA.,16.ALPHA.(S)) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168L5HT37P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Budesonide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
221-232 °C (decomposes) | |
Record name | Budesonide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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